

biological activity of PIK-293

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Compound of Interest		
Compound Name:	PIK-293	
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An In-Depth Technical Guide on the Biological Activity of PIK-293

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-293 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases.[1][2] As a pyrazolopyrimidine analog of IC87114, PIK-293 was developed by replacing the adenine group with an isosteric pyrazolopyrimidine, enhancing its properties as a research tool for dissecting cellular signaling pathways.[1] The PI3K/Akt/mTOR pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in human cancers and immune disorders has made it a prime target for therapeutic development.[2][5][6] This document provides a comprehensive technical overview of the biological activity of PIK-293, its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.

Mechanism of Action

PIK-293 functions as an ATP-competitive inhibitor of PI3K enzymes, with a pronounced selectivity for the p110 δ (delta) isoform of Class I PI3Ks.[1][5][7] Class I PI3Ks are heterodimeric enzymes that, upon activation by cell surface receptors, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][6] This accumulation of PIP3 at the plasma membrane recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[4]



By inhibiting p110δ, **PIK-293** effectively blocks the production of PIP3, leading to the suppression of downstream signaling cascades, including the activation of Akt.[5] The p110δ isoform is predominantly expressed in hematopoietic cells, playing a crucial role in the development, activation, proliferation, and survival of immune cells.[5][8] Therefore, the inhibitory action of **PIK-293** is particularly relevant in immunological and hematological contexts.[5] Its mechanism suggests potential therapeutic applications in autoimmune diseases like rheumatoid arthritis and certain hematological malignancies such as chronic lymphocytic leukemia.[5]

Quantitative Biological Data

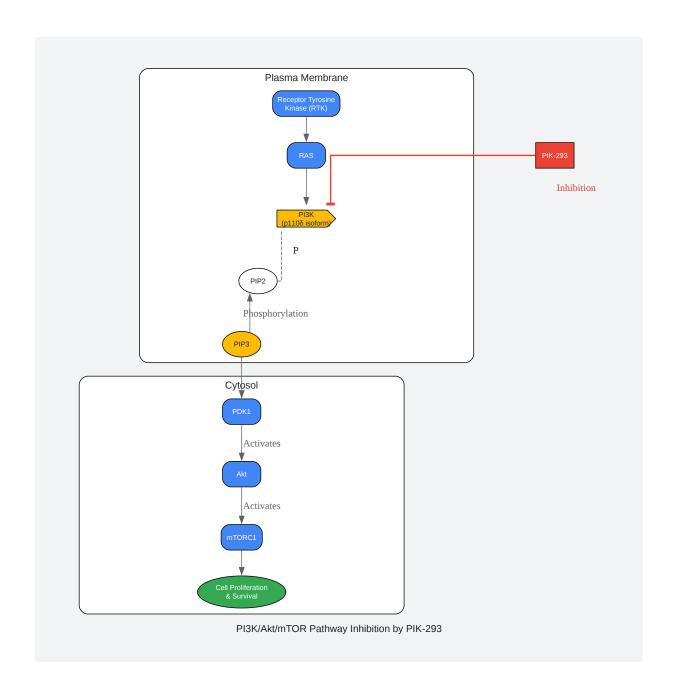
The inhibitory potency of **PIK-293** has been quantified against the four isoforms of Class I PI3K in cell-free assays. The data highlight its significant selectivity for the p110 δ isoform.

Target Isoform	IC50 (μM)	Approximate Selectivity vs. p110δ	Reference(s)
p110δ	0.24	-	[1][9][10][11]
р110у	10 - 25	~42 to 104-fold	[1][5][9][11]
p110β	10	~42-fold	[5][9][11]
p110α	100	~417-fold	[5][9][11]

Signaling Pathway Visualization

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the specific point of inhibition by **PIK-293**.





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Caption: PI3K/Akt/mTOR pathway showing inhibition of p110 δ by **PIK-293**.

Experimental Protocols



Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. Below are representative protocols for key experiments used to characterize PI3K inhibitors like **PIK-293**.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a typical luminescence-based kinase assay (e.g., ADP-Glo™) to measure the IC50 of **PIK-293** against a specific PI3K isoform.

1. Reagent Preparation:

- Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration (e.g., 2x Km for the specific kinase isoform).
- Substrate Solution: Prepare a stock solution of the lipid substrate (e.g., PIP2) in kinase buffer.
- **PIK-293** Dilution Series: Perform a serial dilution of **PIK-293** in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations for the assay.
- Enzyme Preparation: Dilute the recombinant PI3K p110 δ enzyme to the appropriate working concentration in kinase buffer.

2. Kinase Reaction:

- Add 5 µL of the **PIK-293** dilution (or DMSO vehicle control) to the wells of a 384-well plate.
- Add 10 µL of the enzyme/substrate mixture to each well to initiate the reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Signal Detection:

- Stop the kinase reaction by adding 5 µL of ADP-Glo[™] Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
- Add 10 μ L of Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal using a plate reader.

4. Data Analysis:

Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.



- Plot the normalized luminescence signal against the logarithm of the PIK-293 concentration.
- Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Cellular Akt Phosphorylation

This protocol is used to confirm that **PIK-293** inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt.

1. Cell Culture and Treatment:

- Culture a relevant cell line (e.g., a leukemia cell line with active PI3Kδ signaling) in appropriate media until they reach ~80% confluency.
- Starve the cells of serum for 4-6 hours to reduce basal pathway activity.
- Pre-treat the cells with various concentrations of PIK-293 (and a DMSO vehicle control) for 1-2 hours.
- Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to activate the PI3K pathway.

2. Cell Lysis:

- Wash the cells with ice-cold PBS.
- Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification and Sample Preparation:

- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations for all samples.
- Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

4. SDS-PAGE and Western Blotting:

- Separate the protein lysates (20-30 μg per lane) on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram provides a logical workflow for a typical cell-based experiment to validate the activity of **PIK-293**.





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Caption: Workflow for a cell-based assay to validate **PIK-293** activity.

Conclusion



PIK-293 is a valuable chemical probe for studying the physiological and pathological roles of the PI3K signaling pathway. Its high selectivity for the p110 δ isoform makes it particularly useful for investigating the specific functions of this isoform in immune regulation and hematological malignancies.[1][5] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize **PIK-293** in their studies and to further explore its potential as a lead compound in drug development.

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